5,7-Dichloroemodin

Description

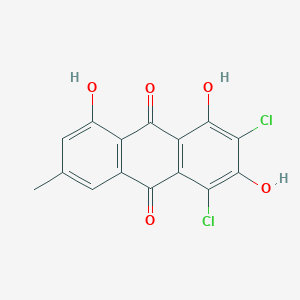

5,7-Dichloroemodin is a chlorinated anthraquinone derivative with the molecular formula C₁₅H₈Cl₂O₅. It is naturally found in fungal species such as Dermocybe sanguinea and lichens like Nephroma laevigatum and Heterodermia obscurata . Structurally, it features two chlorine atoms at positions 5 and 7 of the emodin backbone, which enhance its electron-withdrawing properties and influence its bioactivity . This compound exhibits diverse biological activities, including enzyme inhibition, cytotoxicity against cancer cells, and antiviral effects .

Properties

CAS No. |

19697-87-1 |

|---|---|

Molecular Formula |

C15H8Cl2O5 |

Molecular Weight |

339.1 g/mol |

IUPAC Name |

1,3-dichloro-2,4,5-trihydroxy-7-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H8Cl2O5/c1-4-2-5-7(6(18)3-4)13(20)9-8(12(5)19)10(16)15(22)11(17)14(9)21/h2-3,18,21-22H,1H3 |

InChI Key |

ANEHFIKAXIZHIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

5,7-Dichloroemodin can be synthesized from emodin through chlorinationThis can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the chlorination process.

Chemical Reactions Analysis

5,7-Dichloroemodin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert it into hydroquinones, which have different biological activities.

Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.

Medicine: Research has indicated its potential as an anti-cancer and anti-inflammatory agent.

Industry: It can be used in the development of dyes and pigments due to its anthraquinone structure.

Mechanism of Action

The mechanism of action of 5,7-Dichloroemodin involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, such as the endothelin-1 type B receptor . This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities. The compound’s ability to interact with multiple molecular pathways makes it a versatile agent in therapeutic research .

Comparison with Similar Compounds

Enzyme Inhibition Activity

5,7-Dichloroemodin demonstrates potent inhibitory effects against AlkB homologs (ALKBHs), particularly ALKBH3 and FTO (Fat Mass and Obesity-associated protein). Its activity is compared to other anthraquinones below:

- Key Findings :

- This compound outperforms rhein in EcAlkB inhibition (IC₅₀ = 16.4 μM vs. 20.5 μM) but is less potent against ALKBH3 compared to rhein (IC₅₀ = 40 nM) .

- Chlorination enhances binding to FTO, with this compound increasing FTO's melting temperature (Tm) by 14.6°C, indicating strong protein stabilization .

Cytotoxicity and Therapeutic Index

This compound shows selective toxicity toward cancer cells, with higher therapeutic indices (TI) than its parent compound, emodin:

- Key Findings :

- This compound is 4-fold more cytotoxic to HeLa cells than emodin (IC₅₀ = 10.6 μM vs. 42.7 μM) .

- At 100 μM, this compound induces 83.1% necrosis in HeLa cells, surpassing 7-chloroemodin (37.6%) and emodin (<30%) .

- Despite aloe-emodin's higher TI (14.6), its lack of cytotoxicity in HEK293 and U87 cells limits broad applicability .

Antiviral Activity

This compound exhibits significant antiviral effects against HSV-1, outperforming most anthraquinones:

- Key Findings: this compound completely inhibits HSV-1 at 1.0 μg/mL, comparable to hypericin but less potent than hypericin’s 0.01 μg/mL activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.